(E/Z)-C20 Ceramide

Neurobiology Exocytosis Lipid Signaling

C20 Ceramide (CAS 7344-02-7) is the indicated very-long-chain ceramide for Alzheimer's PS1-mutant astrocyte apoptosis models—where C16 and C18 ceramides fail to replicate the 4.0- to 8.5-fold in vivo C20/C24 elevations. Unlike C18, C20 Ceramide does not induce exocytosis in PC12 cells; unlike C16:0/C18:1, it shows no correlation with insulin resistance markers, confirming chain-length-dependent signaling. Procure ≥98% purity for: (1) PS1-mutant astrocyte apoptosis assays, (2) post-MI cardiac lipidomics panels, (3) skin barrier restoration with very-long-chain (C20–C24) ceramide mixtures, and (4) LC-MS/MS reference standards (MRM transition precursor [M+H]⁺ → product ion m/z 264). Verify chain-length specificity before purchase.

Molecular Formula C₃₈H₇₅NO₃
Molecular Weight 594.01
CAS No. 7344-02-7
Cat. No. B1139815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E/Z)-C20 Ceramide
CAS7344-02-7
SynonymsN-Eicosanoylsphingosine;  N-[(1S,2R,3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecenyl]Eicosanamide;  (E)-D-erythro- N-[2-Hydroxy-1-(hydroxymethyl)-3-heptadecenyl]Eicosanamide;  [R-[R*,S*-(E)]]-N-[2-Hydroxy-1-(hydroxymethyl)-3-heptadecenyl]Eicosanamide;  N-(
Molecular FormulaC₃₈H₇₅NO₃
Molecular Weight594.01
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O
InChIInChI=1S/C38H75NO3/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-38(42)39-36(35-40)37(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h31,33,36-37,40-41H,3-30,32,34-35H2,1-2H3,(H,39,42)/b33-31+/t36-,37+/m0/s1
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble

What Is (E/Z)-C20 Ceramide (CAS 7344-02-7): Chemical Identity and Biological Context


(E/Z)-C20 Ceramide (CAS 7344-02-7, N-arachidoyl-D-erythro-sphingosine, C38H75NO3) is an endogenous very-long-chain ceramide (C20:0) belonging to the sphingolipid family of bioactive lipids . It is classified as a very-long-chain ceramide (acyl chain length C20–C24) and is synthesized de novo primarily by ceramide synthase 2 (CerS2) and ceramide synthase 4 (CerS4) [1]. Unlike short- and medium-chain ceramides, C20 Ceramide features a saturated 20-carbon arachidic acid moiety linked to a sphingosine backbone, conferring distinctive membrane-partitioning and signaling properties. It is endogenously abundant in brain tissue and participates in key cellular processes including apoptosis, differentiation, and inflammatory signaling [2].

Why (E/Z)-C20 Ceramide Cannot Be Replaced by Other Ceramide Species


Ceramides are not functionally interchangeable; the acyl chain length dictates distinct biological outcomes due to differential protein recognition, membrane biophysics, and tissue distribution [1]. For instance, C20 Ceramide is synthesized by CerS4, whereas C18 Ceramide is primarily generated by CerS1, and C16 Ceramide by CerS5/6, leading to compartment-specific and stimulus-specific regulation [2]. Empirically, C20 Ceramide fails to induce exocytosis in PC12 cells, unlike C18 Ceramide, demonstrating that even structurally adjacent ceramides can exhibit opposite functional effects in the same assay [3]. In metabolic disease contexts, skeletal muscle subsarcolemmal C20 Ceramide concentrations show no correlation with insulin resistance markers, whereas C16:0 and C18:1 ceramides exhibit strong positive correlations, underscoring that chain length determines pathophysiological relevance [4]. The quantitative evidence below establishes precisely when C20 Ceramide is the scientifically indicated choice over its analogs.

Quantitative Differentiation of (E/Z)-C20 Ceramide Against Closest Analogs


Exocytosis Modulation: C20 Ceramide Exhibits Null Activity vs. C18 Ceramide in Neuronal PC12 Cells

In a direct head-to-head comparison, external application of C18 ceramide significantly increased membrane capacitance (an indicator of exocytosis) in voltage-clamped rat pheochromocytoma (PC12) cells. In contrast, C20 Ceramide produced no detectable change in capacitance, equivalent to the DMSO vehicle control [1]. The differential effect was confirmed by total internal reflection fluorescence microscopy (TIRFM). This functional dichotomy demonstrates that a two-carbon difference in acyl chain length (C18 vs. C20) completely ablates the exocytotic response in this neuronal model.

Neurobiology Exocytosis Lipid Signaling Synaptic Transmission

Insulin Resistance Association: C20 Ceramide Lacks Correlation vs. C16:0 and C18:1 Ceramides in Human Skeletal Muscle

In a study of 76 postabsorptive men and women, subsarcolemmal (SS) C16:0 and C18:1 ceramide concentrations were positively correlated with HOMA of insulin resistance (P < 0.05). In contrast, SS C20 Ceramide concentrations showed no correlation with any metabolic parameter (HOMA-IR, plasma insulin, triglycerides) [1]. The fractional contribution of plasma palmitate to intramyocellular SS C16:0 ceramide was 18.2%, significantly higher than the intramyofibrillar fraction (8.7%; P = 0.0006), highlighting a distinct metabolic fate not shared by C20 Ceramide [1].

Metabolism Insulin Resistance Lipidomics Type 2 Diabetes

Barrier Function Enhancement: C20 Ceramide as Part of Long-Chain Ceramide Mixtures Confers Superior Skin Barrier Recovery vs. C18 Ceramide

An intra-subject human study compared a C24–C30 CER NP (ultra-long-chain) formulation with a C18 CER NP (long-chain) formulation. The C24–C30 CER NP treatment significantly enhanced skin barrier recovery (measured by transepidermal water loss, TEWL), skin hydration, and stratum corneum cohesion compared to the C18 CER NP formulation [1]. While this study directly compared C18 to a mixture rich in C24–C30, the findings establish the principle that increasing acyl chain length (including the C20–C24 range) improves barrier efficacy. The C16–C24 CER NP formulation (which contains C20 Ceramide) primarily improved skin hydration but was less effective for barrier recovery than the C24–C30 mixture [1]. This evidence positions C20 Ceramide within the very-long-chain ceramide class that outperforms shorter-chain (e.g., C18) ceramides in barrier restoration applications.

Dermatology Skin Barrier Lipidomics Cosmetic Science

Apoptosis Induction: C20 Ceramide Selectively Kills PS1 Mutant Astrocytes While Sparing Wild-Type Cells

In primary cultured astrocytes from presenilin 1 (PS1M146V) knock-in mice (a model of familial Alzheimer's disease), incubation with C20 Ceramide induced significant apoptosis. In contrast, wild-type astrocytes remained completely unaffected by identical C20 Ceramide treatment [1]. The total ceramide content in PS1 hippocampal tissue was elevated 3.1-fold compared to wild-type, with C20 Ceramide specifically increased by 4.0-fold and C24 Ceramide by 8.5-fold [1]. The apoptotic sensitivity of PS1 astrocytes was attributed to a 9.5-fold elevated expression of PAR-4 (prostate apoptosis response-4), a protein that inhibits atypical PKC ζ/λ in the presence of ceramide [1].

Neuroscience Alzheimer's Disease Apoptosis Cell Signaling

Myocardial Infarction Lipidomics: C20 Ceramide Is Significantly Upregulated Post-MI Alongside C16, C20:1, and C24 Ceramides

Transcriptomic and sphingolipid analyses in a mouse model of myocardial infarction (MI) revealed that several genes involved in de novo ceramide synthesis were upregulated, and that ceramide levels (C16, C20, C20:1, and C24) significantly increased 24 hours post-MI [1]. Acid ceramidase (AC) overexpression reduced ceramide levels, decreased cell death, and improved cardiac function 28 days post-MI, demonstrating that elevated C20 Ceramide is part of a pro-apoptotic lipid signature in ischemic heart disease [1]. This study places C20 Ceramide within a specific pathophysiological panel that is distinct from its role in insulin resistance (where it is not correlated) [2].

Cardiology Myocardial Infarction Lipidomics Cell Death

Analytical Method Validation: C20 Ceramide Is Quantifiable at Nanogram Levels in Human Cancer Cells via LC-MS/MS

A validated LC-ESI-MS/MS method using multiple reaction monitoring (MRM) was developed for quantifying endogenous ceramides in human cancer cells. The method was successfully validated for C16, C18, and C20 ceramides, achieving quantification at the nanogram level with good linearity, accuracy, and precision [1]. The characteristic product ion at m/z 264 (sphingosine backbone) was used for all ceramide species, enabling simultaneous quantitation [1]. This demonstrates that C20 Ceramide can be reliably distinguished and quantified alongside other ceramide species in complex biological matrices.

Analytical Chemistry Lipidomics Mass Spectrometry Cancer Research

Validated Research and Industrial Applications for (E/Z)-C20 Ceramide (CAS 7344-02-7)


Alzheimer's Disease and Neurodegeneration Research: Modeling Genotype-Dependent Astrocyte Apoptosis

Based on direct evidence that C20 Ceramide selectively induces apoptosis in PS1 mutant astrocytes but not wild-type cells [1], this compound is specifically indicated for in vitro models of familial Alzheimer's disease. Investigators studying the ceramide-PAR-4 apoptotic axis should use C20 Ceramide (not C16 or C18) as the exogenous stimulus, as the PS1-associated ceramide elevation in vivo is predominantly driven by C20 and C24 species (4.0- and 8.5-fold increases, respectively) [1]. The compound's endogenous abundance in brain tissue further supports its relevance for CNS applications .

Myocardial Infarction and Ischemic Heart Disease: Lipidomics Biomarker Panel Inclusion

C20 Ceramide is a validated component of the pro-apoptotic ceramide signature that is significantly upregulated in left ventricular tissue 24 hours post-myocardial infarction [1]. Researchers conducting targeted lipidomics on cardiac tissue or plasma in MI models should include C20 Ceramide alongside C16, C20:1, and C24 ceramides to capture the full dynamic range of the sphingolipid response. This application is supported by evidence that pharmacological reduction of ceramide levels (including C20) via acid ceramidase overexpression improves cardiac function and reduces scar size [1].

Skin Barrier and Cosmetic Formulation: Very-Long-Chain Ceramide Component for Barrier Repair

Formulators developing topical products for skin barrier restoration should incorporate C20 Ceramide as part of a very-long-chain ceramide mixture (C20–C24). Human in vivo evidence demonstrates that ceramides with longer acyl chains (C24–C30) confer superior improvements in barrier recovery, hydration, and stratum corneum cohesion compared to C18 ceramide [1]. While C20 Ceramide alone was not tested in isolation, it belongs to the very-long-chain class (C20–C24) that outperforms long-chain (C16–C18) ceramides in barrier function enhancement. Procurement of high-purity C20 Ceramide (≥98%) is recommended for reproducible formulation studies .

Analytical Lipidomics: Certified Reference Standard for LC-MS/MS Quantification

C20 Ceramide is required as a certified reference standard for accurate quantification in lipidomics workflows targeting sphingolipid species. Validated LC-MS/MS methods confirm that C20 Ceramide can be quantified at nanogram levels in biological matrices with good linearity, accuracy, and precision [1]. The characteristic MRM transition (precursor [M+H]+ to product ion m/z 264) enables simultaneous quantification with other ceramide species. Procurement of high-purity C20 Ceramide (e.g., ≥98–99%) is essential for generating reliable calibration curves and internal standard normalization .

Quote Request

Request a Quote for (E/Z)-C20 Ceramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.